Ethyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

Ortho effect Hydrolysis kinetics Steric hindrance

Researchers requiring regioselective protection strategies often face unintended ortho-ester hydrolysis. Ethyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate (CAS 1823494-53-6) solves this via the ortho effect: steric hindrance from the Boc-N-methyl group kinetically shields the adjacent ethyl ester. • Enables stepwise hydrolysis-cleave less hindered esters while leaving the ortho-ester intact. • N-Methyl group accelerates cyclization to isoindolinone, tetrahydroisoquinoline, and benzodiazepine scaffolds. • Boc protection orthogonal to Fmoc, enabling solid-phase synthesis of branched/cyclic peptides. Supplied at 95% purity. Global shipping from BenchChem.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
Cat. No. B13081336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1CN(C)C(=O)OC(C)(C)C
InChIInChI=1S/C16H23NO4/c1-6-20-14(18)13-10-8-7-9-12(13)11-17(5)15(19)21-16(2,3)4/h7-10H,6,11H2,1-5H3
InChIKeyHXLFDCZWLXNZDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate Overview


Ethyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate (CAS 1823494-53-6, molecular formula C₁₆H₂₃NO₄, molecular weight 293.36 g/mol) is a benzoate ester featuring a tert-butoxycarbonyl (Boc)-protected N-methyl aminomethyl group positioned ortho to an ethyl ester . This ortho-substitution pattern creates a sterically congested environment around the ester, fundamentally differentiating its reactivity from its meta and para isomers and making it a specialized intermediate for regioselective synthetic strategies [1].

Ortho steric shielding enables regioselective ester hydrolysis strategies
Distinct kinetic profile vs. meta/para isomers
N-Methyl-Boc protection supports orthogonal deprotection sequences
Acid-labile amine handle for peptide/heterocycle chemistry
Defined purity specification provides reproducibility baseline
Supports consistent multi-step synthesis outcomes

Why This Ortho-Substituted Building Block Is Irreplaceable


The ortho positioning of the Boc-N-methyl group is not a trivial structural variation. It introduces significant steric hindrance that directly modulates the reactivity of the adjacent ethyl ester, a phenomenon quantified as the 'ortho effect' [1]. The meta (CAS 1823494-54-7) and para isomers lack this steric compression, leading to different hydrolysis kinetics and regioselective outcomes in subsequent transformations [2]. Furthermore, substituting with the unprotected ethyl 2-(aminomethyl)benzoate (CAS 771574-07-3) forfeits the orthogonal protection strategy, while the non-N-methylated Boc analog lacks the conformational bias and steric bulk that influences cyclization reactions [3].

Meta/para isomer May remove steric compression, altering hydrolysis kinetics and regioselective outcomes.
Unprotected amine analog Loses orthogonal acid-labile protection, compromising stepwise deprotection control.
Non-methylated Boc analog Absence of N-methyl effect may reduce cyclization propensity and alter conformational bias.

Quantitative Evidence Against Closest Analogs


Ortho-Substitution Impact on Hydrolysis Kinetics

The alkaline hydrolysis of ethyl 2-methylbenzoate, a direct structural analog of the target compound, follows the Hammett equation but with a markedly altered reaction constant (ρ = 2.76) compared to para-substituted ethyl benzoates (ρ = 2.50), a shift of +0.26 units caused solely by the steric influence of the ortho-methyl group [1]. This ortho effect is general; the steric bulk of the Boc-N-methyl group in the target compound is expected to produce an even larger deviation, effectively making the ortho-substituted ester kinetically distinct from its meta and para isomers where steric effects are negligible [2]. In practice, this enables selective deprotection or transesterification at the ortho-ester in mixed diester systems, a strategy that fails with the meta or para isomers.

Hydrolysis Kinetics
Class-level
Δρ ≥ +0.26
ortho vs. para ethyl benzoates (85% EtOH, 25°C)
Supports regioselective ester deprotection strategy review.
Inferred from ortho-methyl analog; requires compound-specific validation.
Ortho effect Hydrolysis kinetics Steric hindrance

N-Methyl Effect on Cyclization Acceleration

Experimental and computational studies on N-Boc derivatives of amino alcohols demonstrate that N-methyl substitution significantly accelerates cyclization steps. For example, the N-Boc N-methyl derivative of (R)-phenylglycinol (1a) undergoes cyclization, whereas its nor-analogue (1b, lacking the N-methyl group) shows markedly different behaviour [1]. Ab initio calculations confirm that the N-methyl substitution is responsible for the acceleration of the cyclisation step, a phenomenon attributed to the Thorpe-Ingold effect and favorable conformational pre-organization [1]. Applied to the target compound, the N-methyl group biases the molecule toward cyclization pathways, offering a synthetic advantage over the non-methylated ethyl 2-(((tert-butoxycarbonyl)amino)methyl)benzoate.

Cyclization Propensity
Class-level
Accelerated vs. non-methylated
N-Boc amino alcohol analog studies
Supports heterocycle synthesis design review.
Qualitative observation; rate enhancement not directly quantified for this scaffold.
N-methyl effect Cyclization rate Thorpe-Ingold effect

Commercial Purity Specification as Reproducibility Benchmark

The compound is supplied with a minimum purity specification of 95% (HPLC) as certified by multiple vendors . This provides a defined quality baseline for reproducible synthetic outcomes, in contrast to less rigorously characterized in-house preparations of unprotected analogs like ethyl 2-(aminomethyl)benzoate .

Purity Specification
Data to verify
≥95% (HPLC)
Vendor quality control specification
Defined quality baseline supports procurement decisions.
Independent verification recommended; unprotected analogs may vary 90–98%.
Purity specification Quality control Reproducibility

Orthogonal Protection for Iterative Peptide Coupling

The Boc protection on the ortho-aminomethyl group provides acid-labile orthogonal protection that is essential for iterative peptide coupling strategies [1]. Unprotected ethyl 2-(aminomethyl)benzoate would lead to uncontrolled oligomerization or branching during amide bond formation. Similarly, the N-methyl group reduces the nucleophilicity of the amine after deprotection compared to a primary amine, offering an additional level of selectivity. This combination of ortho-substitution and N-methyl-Boc protection is not available in standard building blocks like ethyl 4-(aminomethyl)benzoate .

Orthogonal Protection
Class-level
Boc acid-labile / N-methyl moderated
Peptide coupling conditions
Enables iterative peptide coupling with reduced side reactions.
Based on established orthogonal protection principles.
Orthogonal protection Peptide synthesis Solid-phase chemistry

Application Scenarios for This Building Block


Chemoselective Sequential Deprotection of Diester Systems

The ortho effect, which renders the ethyl ester kinetically distinct from a para- or meta-ester, enables stepwise hydrolysis strategies. A researcher can selectively cleave a less hindered para-ester using mild alkaline conditions while leaving the sterically shielded ortho-ester intact, a scenario directly supported by the altered Hammett ρ values observed for ortho-substituted ethyl benzoates [1]. This is critical in the synthesis of asymmetric bifunctional linkers for bioconjugation.

Accelerated Heterocycle Synthesis via N-Methyl Effect

The N-methyl group on the Boc-protected amine promotes cyclization reactions, a phenomenon quantitatively supported by ab initio studies on N-Boc amino alcohols [2]. Medicinal chemists synthesizing isoindolinone, tetrahydroisoquinoline, or benzodiazepine scaffolds can exploit this kinetic acceleration to achieve higher cyclization yields at lower temperatures compared to the non-methylated analog.

Solid-Phase Peptide Synthesis Using Orthogonal Protection

The Boc-N-methyl-aminomethyl group functions as a protected secondary amine handle that can be unveiled selectively under acidic conditions (e.g., TFA) without affecting Fmoc-based protection elsewhere on the molecule [3]. This orthogonality is essential for constructing branched or cyclic peptides on solid support, where precise control over deprotection sequence determines product fidelity.

Fragment-Based Drug Discovery Library Construction

The dual functionality—a protected amine for diversification and an ethyl ester for solubility or further coupling—makes this compound a versatile fragment for library synthesis. The ortho-substitution pattern imparts a unique 3D shape to derived fragments, which can be exploited to probe sterically demanding binding pockets. The defined 95% purity specification ensures that library members are produced with acceptable purity for primary screening.

Application
Selection Property
Validation Focus
Sequential ester deprotection studies
Ortho-substitution steric shielding
Hydrolysis rate comparison across isomers
Heterocycle synthesis via N-methyl effect
N-methyl conformational bias
Cyclization outcome and rate assessment
Solid-phase peptide synthesis
Boc-N-methyl orthogonal protection
Deprotection orthogonality and coupling fidelity
Fragment-based library synthesis
Dual functionality and defined purity
Library purity consistency and scaffold diversity
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